![molecular formula C32H18IN3O7 B14751418 4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene CAS No. 916-94-9](/img/structure/B14751418.png)
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene is a complex organic compound with the molecular formula C32H18IN3O7 and a molecular weight of 683.406 g/mol . This compound is known for its unique structure, which includes an iodine atom and multiple nitro groups attached to a fluorenone core, along with a methylbenzo[a]anthracene moiety . It has a boiling point of 626.3°C at 760 mmHg and a flash point of 332.5°C .
Vorbereitungsmethoden
The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene involves multiple steps, typically starting with the iodination of fluorenone followed by nitration. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the nitro groups . Industrial production methods may involve large-scale nitration and iodination processes, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene involves its interaction with molecular targets and pathways within cells. The nitro groups and iodine atom play crucial roles in its reactivity and interactions. The compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene can be compared with other similar compounds such as:
2,4,7-trinitrofluoren-9-one: Lacks the iodine atom and methylbenzo[a]anthracene moiety, resulting in different chemical and biological properties.
1-methylbenzo[a]anthracene: Does not contain the fluorenone core or nitro groups, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
916-94-9 |
|---|---|
Molekularformel |
C32H18IN3O7 |
Molekulargewicht |
683.4 g/mol |
IUPAC-Name |
4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H14.C13H4IN3O7/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H |
InChI-Schlüssel |
DCKGEIAXDYIJQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


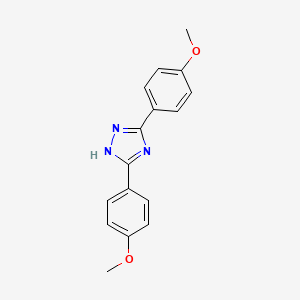
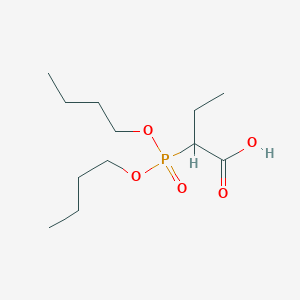
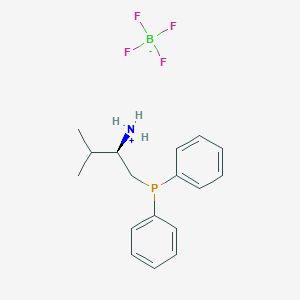

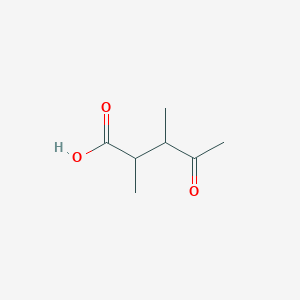
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
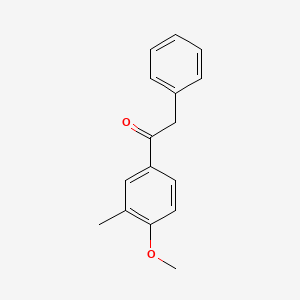

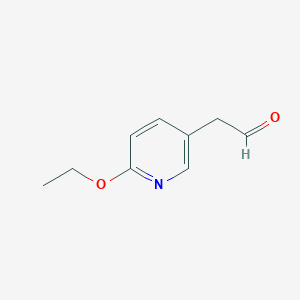
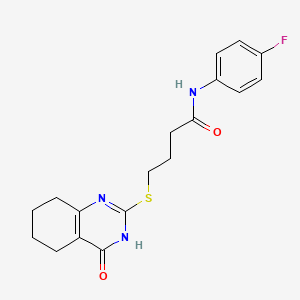
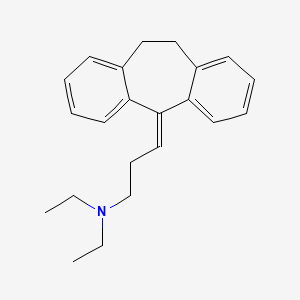
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)

![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
